![molecular formula C12H10BFO2 B13319722 Boronic acid, B-(5-fluoro[1,1'-biphenyl]-3-YL)-](/img/structure/B13319722.png)
Boronic acid, B-(5-fluoro[1,1'-biphenyl]-3-YL)-
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Overview
Description
Boronic acid, B-(5-fluoro[1,1'-biphenyl]-3-yl)- (CAS: 1218790-57-8), is a fluorinated biphenyl boronic acid derivative characterized by a fluorine atom at the 5-position of the distal phenyl ring and a boronic acid group at the 3-position of the proximal ring. Its molecular formula is C₁₂H₁₀BFO₂, with a molecular weight of 216.016 g/mol . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceutical and materials science research. The fluorine substituent enhances electronic effects, influencing reactivity and binding affinity in medicinal chemistry applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, B-(5-fluoro[1,1’-biphenyl]-3-YL)-, typically involves the borylation of the corresponding aryl halide. A common method is the Miyaura borylation reaction, where bis(pinacolato)diboron reacts with 5-fluoro-3-bromobiphenyl in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Boronic acid, B-(5-fluoro[1,1’-biphenyl]-3-YL)-, undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding phenol using oxidizing agents.
Reduction: Formation of the corresponding borane under reducing conditions.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: 5-fluoro-3-hydroxybiphenyl.
Reduction: 5-fluoro-3-biphenylborane.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Scientific Research Applications
B-(5-fluoro[1,1'-biphenyl]-3-yl) is primarily used in organic synthesis as an intermediate in cross-coupling reactions. Specifically, it participates in Suzuki reactions, where aryl boronic acids react with aryl halides in the presence of palladium catalysts to produce biaryl compounds. The presence of the fluorine atom enhances its reactivity in these reactions, potentially leading to increased yields and selectivity.
Applications
B-(5-fluoro[1,1'-biphenyl]-3-YL) finds applications primarily in:
- Organic Synthesis: As a crucial intermediate in synthesizing complex organic molecules through cross-coupling reactions.
- Medicinal Chemistry: In the synthesis of pharmaceutical compounds, leveraging its unique structural properties for potential therapeutic effects.
- Catalysis: Its interactions with transition metals during catalytic processes, especially Suzuki reactions, are vital.
- Interaction studies: Examining its interaction with biological targets could provide insights into its potential therapeutic effects.
Structural Analogs
Several compounds share structural features with B-(5-fluoro[1,1'-biphenyl]-3-YL):
Structural Analogs of B-(5-fluoro[1,1'-biphenyl]-3-YL)
Compound Name | Structure | Unique Features |
---|---|---|
4-Fluoro-[1,1'-biphenyl]-3-ylboronic acid | C12H10BFO2 | Contains a fluorine atom at a different position; may exhibit different reactivity. |
2-Fluoro-[1,1'-biphenyl]-4-ylboronic acid | C12H10BFO2 | Different substitution pattern; potential variations in biological activity. |
3-Fluoro-[1,1'-biphenyl]-4-ylboronic acid | C12H10BFO2 | Another positional isomer; could affect electronic properties differently. |
Mechanism of Action
The mechanism of action of boronic acid, B-(5-fluoro[1,1’-biphenyl]-3-YL)-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and enzyme inhibition. The compound interacts with molecular targets through the formation of cyclic esters, which can modulate the activity of enzymes and other proteins .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Boronic Acids
Substituent Position and Electronic Effects
(a) Fluorine Substitution Patterns
- However, the electron-withdrawing nature of fluorine decreases the electron density of the boronic acid, moderating reactivity .
- B-(4'-Fluoro[1,1'-biphenyl]-4-yl)boronic acid :
Available commercially at $99/100mg, this para-fluoro isomer exhibits higher solubility in polar solvents due to symmetrical substitution. Its electronic profile favors applications in OLED materials, where symmetry improves charge transport .
(b) Non-Fluorinated Analogs
- B-(3'-Chloro[1,1'-biphenyl]-3-yl)boronic acid (CAS: 1107603-42-8):
Chlorine’s stronger electron-withdrawing effect compared to fluorine reduces coupling yields in Suzuki reactions (e.g., <30% yields reported in multi-step syntheses). However, chloro-substituted derivatives show enhanced stability in acidic conditions . - B-(4'-Methyl[1,1'-biphenyl]-3-yl)boronic acid :
Methyl groups at the 4'-position increase steric bulk, hindering cross-coupling efficiency but improving lipophilicity for drug-discovery applications .
Physicochemical Properties
Biological Activity
Boronic acid, B-(5-fluoro[1,1'-biphenyl]-3-YL), is a compound of significant interest in both organic synthesis and biological research. This organoboron compound is characterized by its unique structure, which includes a biphenyl moiety with a fluorine substituent. Its molecular formula is C18H15BO2 with a molecular weight of 274.13 g/mol. The presence of the boronic acid functional group allows it to engage in various chemical reactions, making it a versatile building block in medicinal chemistry and materials science.
The biological activity of boronic acids, including B-(5-fluoro[1,1'-biphenyl]-3-YL), primarily stems from their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where these compounds can bind to the active sites of enzymes, effectively blocking their activity. The incorporation of fluorine enhances the binding affinity and specificity for molecular targets, which is crucial in therapeutic applications.
Applications in Medicinal Chemistry
Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in drug design. B-(5-fluoro[1,1'-biphenyl]-3-YL) has potential applications in developing boron-containing drugs that target specific biological pathways. The compound's reactivity in Suzuki-Miyaura coupling reactions further facilitates the synthesis of biologically active molecules.
Case Studies and Research Findings
Recent studies have highlighted the potential of boron-containing compounds in treating various cancers through mechanisms such as Boron Neutron Capture Therapy (BNCT). For instance:
- Study on Tumor Models : Research demonstrated that boron accumulation correlates with DNA synthesis and melanin production in human melanoma models, indicating potential therapeutic benefits (Ishiwata et al.) .
- Biodistribution Studies : In vivo studies showed that certain boron carriers exhibited higher accumulation in tumor cells compared to traditional compounds like l-BPA (Ishiwata et al.) .
Comparative Analysis
A comparative analysis of similar compounds reveals variations in biological activity based on structural modifications:
Compound Name | Structure | Unique Features |
---|---|---|
4-Fluoro-[1,1'-biphenyl]-3-ylboronic acid | C12H10BFO2 | Different position of fluorine; altered reactivity |
2-Fluoro-[1,1'-biphenyl]-4-ylboronic acid | C12H10BFO2 | Varying substitution pattern; potential activity changes |
3-Fluoro-[1,1'-biphenyl]-4-ylboronic acid | C12H10BFO2 | Positional isomer; could affect electronic properties |
Synthesis and Reactivity
The synthesis of B-(5-fluoro[1,1'-biphenyl]-3-YL) can be achieved through several methods involving palladium-catalyzed reactions. Its reactivity is enhanced due to the fluorine atom's influence on the electronic properties of the biphenyl system. This makes it an attractive candidate for forming biaryl compounds essential for pharmaceuticals.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare B-(5-fluoro[1,1'-biphenyl]-3-yl)boronic acid derivatives?
Methodological Answer: Boronic acid derivatives are typically synthesized via Suzuki-Miyaura cross-coupling reactions, where halogenated aromatic precursors react with boronic esters or acids. For example, tert-butoxycarbonyl (Boc)-protected intermediates (e.g., piperazine or pyridine derivatives) are often employed to enhance stability during synthesis . Automated multicomponent reactions (IMCRs) coupled with mass spectrometry (MS) monitoring enable rapid screening of boronic acid building blocks, optimizing reaction efficiency and structural diversity .
Q. How do boronic acids participate in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer: Boronic acids act as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides. Key factors influencing efficiency include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common.
- Base optimization : Na₂CO₃ or Cs₂CO₃ for pH control.
- Solvent system : Dioxane/water mixtures to balance solubility and reactivity . Steric hindrance from substituents (e.g., fluoro or chloro groups) may require elevated temperatures or microwave-assisted synthesis .
Q. What analytical techniques are used to characterize boronic acids, and what challenges arise?
Methodological Answer:
- LC-MS/MS : Validated methods (ICH guidelines) detect impurities (e.g., carboxy/methyl phenyl boronic acids) at sub-ppm levels using polarity switching and multiple reaction monitoring (MRM) .
- MALDI-MS : Challenges include boronic acid trimerization, which is mitigated by derivatization with diols (e.g., pinacol) or on-plate esterification using 2,5-dihydroxybenzoic acid (DHB) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, with degradation pathways influenced by substituents (e.g., pyrene derivatives stable up to 600°C) .
Q. How are boronic acids utilized in enzyme inhibitor design?
Methodological Answer: Boronic acids mimic transition states or active-site residues (e.g., serine protease inhibitors). For example, (3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)phenyl)boronic acid forms reversible covalent bonds with catalytic residues, validated via kinetic assays and X-ray crystallography . Bioisosteric replacement of carbonyl groups in β-lactams enhances binding affinity .
Advanced Research Questions
Q. How can MALDI-MS be optimized for peptide boronic acids prone to dehydration/trimerization?
Methodological Answer:
- Derivatization : Convert free boronic acids to boronic esters using pinacol or in situ DHB esterification to suppress trimerization .
- Matrix selection : DHB serves dual roles as matrix and derivatizing agent, enabling direct analysis of branched peptides with ≤5 boronic acid groups.
- MS/MS sequencing : Collision-induced dissociation (CID) of DHB-modified peptides from single beads validates library deconvolution .
Q. What strategies reduce non-specific interactions in boronic acid-based glycoprotein capture systems?
Methodological Answer:
- Buffer optimization : High-pH borate buffers weaken non-specific electrostatic/hydrophobic interactions while maintaining diol binding .
- Surface engineering : Carboxymethyl dextran coatings on SPR chips reduce protein adsorption.
- Selectivity validation : Compare binding of glycosylated (e.g., RNAse B) vs. non-glycosylated (RNAse A) proteins under varied ionic conditions .
Q. How does structural variation impact the thermal stability of boronic acids?
Methodological Answer: TGA studies reveal:
- Aromatic substitution : Electron-withdrawing groups (e.g., fluoro) enhance stability by reducing boroxine formation.
- Functional groups : Piperazine or tert-Boc protection delays degradation via steric shielding .
- Degradation pathways : Pyrene-1-boronic acid exhibits exceptional stability (≤600°C), while aliphatic analogs decompose at lower temperatures .
Q. How are boronic acid-containing polymers engineered for glucose sensing?
Methodological Answer:
- Copolymer design : Poly(acrylic acid)-ran-poly(3-acrylamidophenylboronic acid) (PAA-ran-PAAPBA) enhances water solubility and glucose affinity via neighbor-coordinating effects between carbonyl oxygen and boron .
- Crosslinking control : Adjust pH to modulate boroxine formation, balancing mechanical stability and glucose responsiveness .
Q. What computational approaches aid in designing boronic acid-based therapeutics?
Methodological Answer:
- Docking simulations : Predict binding modes to target enzymes (e.g., proteasomes) using software like AutoDock Vina .
- QSAR modeling : Correlate substituent effects (e.g., biphenyl fluorination) with inhibitory potency .
- MD simulations : Assess stability of boronic acid-diol complexes in physiological conditions .
Q. How are fluorescence boronic acid sensors optimized for live-cell neurotransmitter monitoring?
Methodological Answer:
- Receptor design : Incorporate aryl boronic acids as artificial lectins, targeting cis-diols on neurotransmitters (e.g., dopamine) .
- Signal transduction : Couple boronic acid-diol binding to fluorophore quenching/enhancement (e.g., dansyl derivatives) .
- Validation : Measure binding constants (Kd) via titration assays and confocal microscopy for intracellular tracking .
Properties
Molecular Formula |
C12H10BFO2 |
---|---|
Molecular Weight |
216.02 g/mol |
IUPAC Name |
(3-fluoro-5-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BFO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H |
InChI Key |
PJPUPDWLNZKVSI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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